molecular formula C10H15NO2 B7939103 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid

2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid

Cat. No.: B7939103
M. Wt: 181.23 g/mol
InChI Key: WDMIAPFJNFTJGX-UHFFFAOYSA-N
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Description

2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid (CAS 1510315-60-2) is a high-purity piperidine derivative of interest in medicinal chemistry and drug discovery research. With the molecular formula C 10 H 15 NO 2 and a molecular weight of 181.23 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The piperidine scaffold is a privileged structure in pharmaceutical development. Piperidine derivatives are extensively researched for their potential to interact with a wide range of biological targets, including various enzymes, receptors, and ion channels . Computational studies suggest that novel piperidine derivatives can exhibit a broad spectrum of predicted biological activities, making them promising candidates for the development of therapeutics in areas such as oncology, central nervous system (CNS) diseases, and as potential antiarrhythmic or antimicrobial agents . Furthermore, related piperidine acetic acid derivatives have been investigated in patents for their use in the treatment of thrombotic disorders, highlighting the therapeutic relevance of this chemical class . Researchers can utilize this compound as a key intermediate to explore these and other potential applications. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1-prop-2-ynylpiperidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-5-11-6-3-9(4-7-11)8-10(12)13/h1,9H,3-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMIAPFJNFTJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Propynyl Group: The propynyl group is introduced via a substitution reaction, often using propargyl bromide as the reagent.

    Attachment of the Acetic Acid Moiety: The acetic acid group is attached through a carboxylation reaction, which can be achieved using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology:
    • The piperidine structure is prevalent in many neuroactive compounds. Research has indicated that derivatives of piperidine can modulate neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety .
  • Anti-inflammatory Properties:
    • Recent studies have highlighted the anti-inflammatory potential of compounds similar to 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid. For instance, its analogs have been shown to influence T lymphocyte dynamics, reducing inflammation in models of heavy metal toxicity . This suggests that the compound may have therapeutic applications in managing inflammatory diseases.
  • Pain Management:
    • Compounds with a similar structure have been investigated for their analgesic properties. The modulation of pain pathways through piperidine derivatives indicates that 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid could be explored for pain relief formulations .

Case Study 1: Anti-inflammatory Effects

In a study investigating the effects of piperidine derivatives on inflammation induced by heavy metals, researchers found that treatment with related compounds led to significant reductions in pro-inflammatory cytokines and improved recovery metrics in animal models. These findings underscore the potential of 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid in developing new anti-inflammatory therapies .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives against oxidative stress in neuronal cells. The results demonstrated that these compounds could enhance cell viability and reduce apoptosis, suggesting potential applications in neurodegenerative disease management .

Material Science Applications

In addition to its medicinal applications, 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid may also have uses in material science:

  • Polymer Chemistry:
    • The unique chemical structure allows for functionalization that can be utilized in polymer synthesis, potentially leading to materials with enhanced properties such as flexibility and strength.
  • Drug Delivery Systems:
    • Its ability to form complexes with other molecules may facilitate targeted drug delivery systems, improving the bioavailability and efficacy of therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific UsesRelevant Findings
NeuropharmacologyTreatment of depression and anxietyModulation of neurotransmitter systems
Anti-inflammatoryManagement of inflammatory diseasesReduction of cytokines in heavy metal toxicity models
Pain ManagementAnalgesic formulationsInfluence on pain pathways
Polymer ChemistryFunctionalization for enhanced materialsPotential for improved material properties
Drug Delivery SystemsTargeted delivery mechanismsEnhanced bioavailability through complex formation

Mechanism of Action

The mechanism of action of 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets. The propynyl group can participate in covalent bonding with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Physicochemical Properties

Key properties of 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid and related compounds:

Compound Substituent Molecular Weight (g/mol) Key Features
Target compound Prop-2-yn-1-yl ~209.24* Alkyne group enhances rigidity; acetic acid improves water solubility.
2-(1-Boc-piperidin-4-yl)acetic acid Boc 243.31 Increased stability; reduced reactivity due to protecting group .
9a () 4-Acetylphenyl ~291.33 Aryl ketone enhances lipophilicity; moderate yield (45%) .
9b () 4-Cyanophenyl ~258.29 Electron-withdrawing cyano group may affect acidity/pKa .
Ethyl ester () Ethoxycarbonyl 215.25 Esterification increases lipophilicity; potential prodrug candidate .

*Calculated based on C₁₁H₁₅NO₂.

Comparison with Similar Compounds

Parameter 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic Acid 9b (4-Cyanophenyl) 1-Boc-piperidin-4-yl Acetic Acid Ethyl Ester ()
Reactivity High (alkyne) Moderate Low (Boc-protected) Low (ester)
Solubility Moderate (carboxylic acid) Low (aryl) Low (Boc) High (ester)
Biological Target sEH, AChE sEH Peptidomimetics Prodrugs
Synthetic Yield Not reported 65% 39–97% 98.5%

Biological Activity

2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid (CAS No. 1510315-60-2) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, leading to diverse pharmacological effects.

The molecular formula of 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid is C10H15NO2C_{10}H_{15}NO_2, with a molecular weight of 181.23 g/mol . The compound’s structure includes a piperidine ring, which is known for its role in enhancing the bioactivity of various pharmacological agents.

Antimicrobial Activity

Research indicates that alkaloids containing piperidine structures exhibit significant antimicrobial properties. For instance, compounds similar to 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentration (MIC) values against Bacillus subtilis and Enterococcus faecalis ranging from 75 to 125 µg/mL, indicating effective antibacterial action .

Anticancer Activity

Studies have explored the anticancer potential of piperidine derivatives, with some compounds showing promising results against human leukemic cell lines. For example, analogs of piperidine were evaluated for their antiproliferative effects, yielding IC50 values between 1.6 and 8.0 µM against K562 and CEM cell lines . This suggests that modifications to the piperidine structure can enhance anticancer activity.

The biological activity of piperidine derivatives is often attributed to their ability to interact with specific receptors or enzymes. Molecular docking studies have shown that these compounds can effectively bind to various biological targets, such as P2Y receptors, influencing signaling pathways involved in cell proliferation and apoptosis . The piperidine moiety facilitates this interaction by providing a favorable conformation for binding.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of piperidine-based compounds revealed their effectiveness against resistant bacterial strains. The compounds were tested for their ability to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death. The results highlighted that structural modifications significantly impacted antibacterial potency .

Case Study 2: Antileukemic Properties

In another investigation focusing on the synthesis of novel piperidine derivatives, researchers found that certain modifications led to enhanced cytotoxicity against leukemia cells. The study utilized the MTT assay to quantify cell viability, demonstrating that specific substituents on the piperidine ring could potentiate the anticancer effects of these compounds .

Data Tables

Biological Activity Target Organism/Cell Line MIC/IC50 Values
AntibacterialBacillus subtilis75 µg/mL
Enterococcus faecalis125 µg/mL
AntileukemicK562 Cell Line1.6 - 8.0 µM
CEM Cell Line1.6 - 8.0 µM

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid, and how is its purity validated?

The synthesis of piperidine-derived compounds often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via condensation of piperidine precursors (e.g., 1-methyl-4-piperidone) with amines or carboxylic acid derivatives . Purification typically employs column chromatography or recrystallization, followed by structural confirmation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups . Purity is assessed via HPLC (>95% threshold) and elemental analysis.

Which spectroscopic and chromatographic methods are optimal for characterizing 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, propynyl protons at δ 1.8–2.2 ppm), while ¹³C NMR confirms carbonyl (δ ~170 ppm) and alkyne carbons .
  • Mass Spectrometry : ESI-MS or MALDI-TOF provides molecular ion peaks and fragmentation patterns .
  • Infrared Spectroscopy : IR detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity .

What in vitro assays are used to evaluate the biological activity of piperidine-based compounds like this derivative?

Common assays include:

  • Enzyme Inhibition Studies : Competitive binding assays (e.g., fluorescence polarization) to assess interactions with targets like acetylcholinesterase or GPCRs .
  • Cell Viability Assays : MTT or resazurin-based tests to determine cytotoxicity in cancer or neuronal cell lines .
  • Radioligand Displacement : For receptor affinity studies, using tritiated ligands (e.g., [³H]spiperone for dopamine receptors) .

Advanced Research Questions

How can computational chemistry optimize the synthesis and yield of 2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid?

Modern approaches integrate density functional theory (DFT) to model reaction pathways and transition states. For example, the ICReDD methodology combines quantum chemical calculations with experimental feedback to predict optimal conditions (e.g., solvent polarity, temperature) for alkyne-piperidine coupling reactions . Factorial design experiments (e.g., varying catalyst loading, reaction time) can statistically identify yield-maximizing parameters .

What strategies resolve stereochemical ambiguities in piperidine derivatives during synthesis?

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to enforce stereoselectivity .
  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated in studies of R-(−)-phenylpiperidin-1-yl-acetic acid derivatives .

How should researchers address contradictory biological activity data across studies?

Methodological reconciliation involves:

  • Meta-Analysis : Pooling data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay conditions) .
  • Dose-Response Validation : Repeating assays under standardized conditions (e.g., fixed cell lines, serum-free media) .
  • Target Selectivity Profiling : Use kinase or receptor panels to rule off-target effects .

What are the best practices for safe handling and storage of this compound?

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Safety Protocols : Use fume hoods, nitrile gloves, and PPE during synthesis. Neutralize spills with sodium bicarbonate .
  • Waste Disposal : Incinerate via licensed facilities compliant with EPA/DOT regulations .

Methodological Notes

  • Stereochemical Purity : Ensure optical rotation ([α]D) matches literature values for enantiopure batches .
  • Data Reproducibility : Document reaction parameters (e.g., solvent grade, stirring rate) to minimize variability .
  • Ethical Compliance : Adhere to institutional biosafety protocols for in vivo testing (IACUC approval) .

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